molecular formula C9H10N2O2 B196153 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one CAS No. 101708-63-8

5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one

Cat. No. B196153
M. Wt: 178.19 g/mol
InChI Key: QLOVMRAJVDCTAF-UHFFFAOYSA-N
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Description

5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one is a chemical compound with a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This compound is of interest in the field of medicinal chemistry due to its potential for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, such as 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one, involves a cascade of reactions. The process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. This ring is non-planar, which allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" . The pyrrolidine ring is also characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the formation of pyrrolidin-2-ones include a domino process involving the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of these reactions can be easily tuned by using a specific oxidant and additive .

Scientific Research Applications

Synthesis and Predicted Biological Activity

  • A study by Kharchenko et al. (2008) explored the synthesis of novel bicyclic systems related to 5-(1-Oxo-1lambda5-pyridin-3-yl)pyrrolidin-2-one, specifically 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. The biological activity of these compounds was predicted using the PASS prediction method, indicating potential applications in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).

Tautomerism Studies

  • Research by Šimůnek et al. (2017) investigated the tautomerism of a related compound, 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, in solution and solid states. This study provides insights into the structural dynamics of similar compounds, which are crucial for understanding their chemical and biological properties (Šimůnek, Panov, Růžičková, & Sedlák, 2017).

Spectroscopic Properties and Quantum Mechanical Study

  • Devi et al. (2020) conducted a study on the spectroscopic properties and quantum mechanical aspects of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, a compound structurally related to 5-(1-Oxo-1lambda5-pyridin-3-yl)pyrrolidin-2-one. This research offers valuable information about the electronic properties and potential applications of these compounds in material science (Devi, Bishnoi, & Fatma, 2020).

Novel One-Pot Synthesis Techniques

  • Liu et al. (2015) developed a novel one-pot synthesis method for tetrahydro-pyrrolo[3,4-b]pyridine-5-ones, demonstrating the versatility and efficiency of synthesizing complex molecules related to 5-(1-Oxo-1lambda5-pyridin-3-yl)pyrrolidin-2-one. Such methodologies are significant for rapid and efficient drug discovery (Liu, Tianyi, Xu, Yang, Yu, & Lu, 2015).

Antiviral and Antimicrobial Applications

  • Patick et al. (2005) investigated a compound structurally similar to 5-(1-Oxo-1lambda5-pyridin-3-yl)pyrrolidin-2-one for its antiviral properties, specifically as an inhibitor of human rhinovirus 3C protease. This research underscores the potential therapeutic applications of such compounds in treating viral infections (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).

  • Krolenko et al. (2016) synthesized derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole containing pyrrolidine or piperidine rings, which showed strong antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Future Directions

The future directions in the research of 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This includes the exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity .

properties

IUPAC Name

5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9-4-3-8(10-9)7-2-1-5-11(13)6-7/h1-2,5-6,8H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOVMRAJVDCTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=C[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632217
Record name 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one

CAS RN

101708-63-8
Record name 5-(1-Oxo-1lambda~5~-pyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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